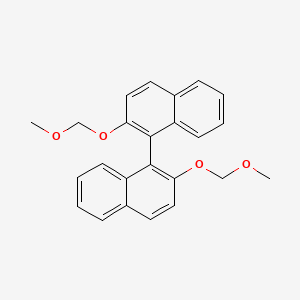

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Description

The exact mass of the compound 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene is 374.15180918 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl: A Cornerstone for Chiral Architectures

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

In the landscape of asymmetric synthesis and advanced materials science, the ability to construct molecules with precise three-dimensional control is paramount. Among the privileged chiral scaffolds available to the modern chemist, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) framework stands as a pillar of innovation. This guide delves into the properties and applications of a key derivative that has unlocked a vast potential for ligand design and material engineering: (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (CAS Number 173831-50-0).

This compound is not merely an intermediate; it is a strategic precursor, meticulously designed to facilitate the synthesis of highly tailored chiral ligands and functional materials. The methoxymethyl (MOM) ether protecting groups are the key to its utility, serving a dual role: they shield the reactive hydroxyl groups of the parent (R)-BINOL and, critically, act as powerful directing groups for regioselective functionalization of the binaphthyl backbone. This guide will elucidate the foundational properties of this compound, detail its synthesis and strategic modification, and provide field-proven insights into its application in asymmetric catalysis and organic electronics, supported by quantitative data and detailed experimental protocols.

Core Properties and Specifications

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a stable, crystalline solid that serves as an ideal starting material for multi-step synthetic sequences. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 173831-50-0 | [1][2] |

| IUPAC Name | (1R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | [1] |

| Synonyms | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, (R)-MOM-BINOL | [2] |

| Molecular Formula | C₂₄H₂₂O₄ | [1] |

| Molecular Weight | 374.44 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 100 - 105 °C | [3] |

| Optical Rotation | [α]²⁰/D +91° to +95° (c = 1 in CHCl₃) | [3] |

| Solubility | Soluble in THF, dichloromethane, ethyl acetate | |

| Storage | Store at room temperature, protected from light and moisture | [3] |

Synthesis and Purification: A Reliable and Scalable Protocol

The preparation of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a robust procedure starting from the commercially available and relatively inexpensive (R)-BINOL. The protection of the hydroxyl groups as MOM ethers is a critical step that enables the subsequent regioselective functionalization.

Synthetic Workflow

The overall transformation is a Williamson ether synthesis, where the phenoxide ions of BINOL are generated by a strong base and subsequently reacted with chloromethyl methyl ether.

Caption: Workflow for the synthesis of (R)-MOM-BINOL.

Detailed Experimental Protocol

This protocol is adapted from reliable literature procedures, such as those published in Organic Syntheses.[1]

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., toluene/hexane or ethyl acetate/petroleum ether)

Procedure:

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-BINOL (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (or DCM) to dissolve or suspend the (R)-BINOL. Cool the mixture to 0 °C using an ice bath.

-

Deprotonation: Slowly add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15-30 minutes after the addition is complete. The mixture should become a clear solution of the sodium binaphthoxide.

-

Etherification: Add chloromethyl methyl ether (2.2 eq) dropwise via syringe to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a white or pale-yellow crystalline solid.

The Cornerstone Application: A Gateway to 3,3'-Disubstituted BINOL Ligands

The primary and most impactful application of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is its role as a precursor to a vast library of 3,3'-disubstituted BINOL ligands. The MOM groups are excellent ortho-directing groups in directed ortho-metalation (DoM) reactions.[4][5] This strategy provides a reliable and regioselective method to introduce a wide variety of functional groups at the positions adjacent to the hydroxyl groups, a location critical for tuning the steric and electronic properties of the resulting chiral ligand.

The Directed ortho-Metalation (DoM) Strategy

The process involves the deprotonation of the 3 and 3' positions of the binaphthyl core using a strong organolithium base, followed by quenching the resulting dianion with an electrophile.

Caption: Synthesis of 3,3'-disubstituted BINOL ligands via DoM.

This methodology is exceptionally powerful because the choice of electrophile is vast, allowing for the introduction of halogens, alkyl, aryl, silyl, phosphinyl, and carbonyl-containing groups, among others. Each new substituent dramatically alters the ligand's properties, enabling fine-tuning for specific catalytic applications.

Application in Asymmetric Catalysis: The Addition of Organozincs to Aldehydes

One of the benchmark reactions to evaluate the efficacy of new chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols. Ligands derived from (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl have demonstrated exceptional performance in this transformation.

Catalytic Rationale and Mechanism

The 3,3'-disubstituted BINOL ligands, upon deprotonation, form chiral complexes with Lewis acidic metals, most notably titanium(IV) isopropoxide. This in situ generated BINOL-Ti complex is the active catalyst. The bulky substituents at the 3,3'-positions create a well-defined chiral pocket around the titanium center. The aldehyde coordinates to this chiral Lewis acid, activating it towards nucleophilic attack. The dialkylzinc reagent then delivers the alkyl group to one enantiotopic face of the aldehyde, dictated by the steric environment of the ligand.

Caption: Simplified catalytic cycle for BINOL-Ti catalyzed addition of Et₂Zn to aldehydes.

Performance Data

The strategic placement of substituents at the 3,3'-positions significantly impacts the enantioselectivity. Research has shown that introducing bulky or electronically tuned groups can enhance catalytic performance. For instance, a study by Zhang et al. demonstrated the effectiveness of 3-substituted (S)-BINOL ligands in the asymmetric ethylation of various aldehydes.[6]

| Aldehyde (Substrate) | Ligand Substituent (at 3-position) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | 1H-Benzimidazol-1-yl | 99 | 91 | [6] |

| 4-Chlorobenzaldehyde | 1H-Benzimidazol-1-yl | 99 | 89 | [6] |

| 4-Methoxybenzaldehyde | 1H-Benzimidazol-1-yl | 98 | 85 | [6] |

| 2-Naphthaldehyde | 1H-Benzimidazol-1-yl | 99 | 88 | [6] |

| Cinnamaldehyde | 1H-Benzimidazol-1-yl | 97 | 82 | [6] |

These results underscore the power of modifying the BINOL scaffold, a process enabled by the unique reactivity of the MOM-protected precursor, CAS 173831-50-0. The ability to achieve high yields and enantioselectivities across a range of substrates is a testament to the effectiveness of this ligand design strategy.

Application in Organic Electronics: Engineering Chiral Materials

Beyond catalysis, the rigid, chiral, and electronically active binaphthyl scaffold is finding increasing use in materials science, particularly in the field of organic light-emitting diodes (OLEDs). Specifically, derivatives of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl are being explored as chiral dopants to induce circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light, a property with potential applications in 3D displays, quantum computing, and secure communications.

Rationale for Use in OLEDs

When a chiral molecule, such as a 3,3'-disubstituted binaphthyl derivative, is doped into an emissive layer of an OLED, it can impart its chirality to the surrounding achiral emitter molecules. This chiral induction leads to the emission of circularly polarized light. The dihedral angle of the binaphthyl unit and the nature of the substituents at the 3,3'-positions are critical in determining the efficiency of this chiral transfer and the overall performance of the device.

A study by Li et al. demonstrated this principle by synthesizing a series of chiral binaphthyl derivatives and using them as dopants in an OLED with the achiral fluorescent polymer F8BT as the emitter.[7] Their findings show a direct correlation between the structure of the chiral dopant and the device's CPL performance.

Device Performance Data

The following table summarizes the performance of a circularly polarized OLED (CP-OLED) using a 3,3'-disubstituted binaphthyl derivative as a chiral dopant. The dissymmetry factor, |gEL|, is a measure of the degree of circular polarization in the electroluminescence.

| Device Configuration | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Max. |gEL| | Reference | | ---------------------------------------------------- | ----------------------- | ------------------- | -------------------- | --------- | | F8BT + 5% (R/S)-3,3'-disubstituted binaphthyl dopant | > 10,500 | < 4.5 | 1.86 x 10⁻² |[7] |

This performance highlights the potential of using derivatives of CAS 173831-50-0 to create high-performance optoelectronic devices with unique chiral properties. The high brightness and significant dissymmetry factor are promising metrics for the future development of CPL-based technologies.

Conclusion and Future Outlook

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is far more than a simple protected diol. It is a master key that unlocks a world of chiral molecular design. Its true value lies in the strategic placement of MOM groups, which provides chemists with a reliable and versatile handle for introducing functionality at the critical 3 and 3' positions of the binaphthyl scaffold. This capability has led to the development of highly effective ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules with high efficiency and selectivity.

Furthermore, the translation of this structural control into the realm of materials science is opening new frontiers in organic electronics. The ability to engineer molecules that can induce chirality in emissive materials paves the way for next-generation displays and photonic devices. For researchers in drug development, the ability to rapidly synthesize a library of ligands to screen for optimal catalytic activity is invaluable. For materials scientists, the robust and tunable nature of the binaphthyl core provides a powerful platform for creating novel functional materials. As the demand for molecular chirality continues to grow, the foundational role of precursors like CAS 173831-50-0 will only become more significant.

References

- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

structure and chirality of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

An In-Depth Technical Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal molecule in the field of asymmetric synthesis. We will explore its fundamental structure, the principles of its inherent axial chirality, detailed synthetic protocols, and its primary application as a versatile intermediate for the construction of more complex chiral ligands. This document is intended to serve as a practical resource, blending theoretical principles with field-proven methodologies for professionals engaged in chemical research and development.

The Principle of Atropisomerism: The Foundation of BINOL-Type Chirality

Unlike molecules featuring traditional point chirality centered at a single atom, the 1,1'-binaphthyl scaffold is the archetypal example of axial chirality. This stereochemical feature, known as atropisomerism, arises from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings.[1][2] The steric hindrance imposed by substituents at the 2,2' positions prevents free rotation, effectively locking the molecule into one of two stable, non-superimposable, mirror-image conformations.[3] These stable enantiomers, designated (R) and (S), are known as atropisomers.[4] The parent compound, 1,1'-bi-2-naphthol (BINOL), is one of the most celebrated chiral scaffolds, and its derivatives are cornerstones of asymmetric catalysis, where a single enantiomer of a product is often required for therapeutic efficacy.[5][6]

Molecular Structure of this compound

The title compound is a derivative of BINOL where the hydroxyl protons at the 2 and 2' positions have been replaced by methoxymethyl (MOM) ether groups. This modification is not merely a change in functional group but a strategic decision that profoundly influences the molecule's utility.

Core Structural Attributes:

-

Binaphthyl Backbone: Composed of two naphthalene rings linked at the C1 and C1' positions.

-

Chiral Axis: The C1-C1' bond, around which rotation is restricted. X-ray crystallographic studies of the (R)-enantiomer reveal that the dihedral angles between the naphthalene ring systems are approximately 83.0° and 89.0° for the two independent molecules in the asymmetric unit.[7]

-

Methoxymethyl (MOM) Protecting Groups: The -OCH₂OCH₃ groups are key for both protecting the reactive hydroxyls and directing subsequent chemical modifications.

Caption: Conceptual depiction of the enantiomeric relationship in atropisomers.

Synthesis: A Tale of Two Pathways

Access to this compound can be achieved in either its racemic or enantiomerically pure form. The choice of pathway is dictated by the desired application.

Protocol for Racemic Synthesis

The preparation of the racemic mixture begins with racemic BINOL. The MOM ether formation is a robust and high-yielding protection reaction.

Experimental Protocol:

-

Inert Atmosphere: A three-necked, round-bottomed flask is charged with racemic 1,1'-bi-2-naphthol and equipped for stirring under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Solvation and Base Addition: Anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is added.[8][9] The resulting suspension is cooled to 0 °C in an ice bath. A strong, non-nucleophilic base like sodium hydride (NaH, as a 60% dispersion in mineral oil) or a hindered amine base like N,N-Diisopropylethylamine (DIPEA) is added portion-wise.[7][8]

-

Causality Insight: The base's function is to deprotonate the phenolic hydroxyl groups, forming the much more nucleophilic alkoxide species. NaH provides irreversible deprotonation, driving the reaction to completion, while DIPEA is a milder, homogeneous option.

-

-

Electrophile Addition: Chloromethyl methyl ether (MOM-Cl) is added dropwise to the stirred solution, maintaining the reduced temperature to control any exotherm.[7][9] The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4-19h) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous NH₄Cl solution. The product is extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with aqueous solutions (e.g., 1M HCl, 5% NaHCO₃, and brine), dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

-

Recrystallization: The crude solid is purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate or toluene/n-hexane, to yield the final product.[8][9]

Caption: Workflow for the synthesis of racemic this compound.

Accessing Enantiomerically Pure Material

The most direct method to obtain an enantiomerically pure sample, for example (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, is to perform the protocol described above starting with enantiomerically pure (R)-BINOL.[7][8] The chirality of the starting material is retained throughout the synthesis.

The prerequisite, enantiopure BINOL, is typically obtained by the classical resolution of racemic BINOL. This process involves forming diastereomeric complexes with a chiral resolving agent, such as a cinchonine derivative or (S)-proline, allowing for the separation of the diastereomers by crystallization, followed by liberation of the pure BINOL enantiomer.[5]

A Versatile Intermediate: The Power of Directed ortho-Metalation

While BINOL and its phosphine analogue, BINAP, are famous ligands, the primary value of this compound is as a key intermediate.[7][10] The MOM groups are excellent directing groups for ortho-lithiation.

Mechanism of Action:

-

Treatment of MOM-protected BINOL with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature results in the regioselective deprotonation of the C3 and C3' positions.

-

The oxygen atoms of the MOM groups coordinate to the lithium ion, directing the deprotonation to the adjacent positions. This is a powerful strategy for selective functionalization.[11]

-

The resulting 3,3'-dilithio species can then be treated with a wide variety of electrophiles (E⁺) to install new functional groups, creating a library of 3,3'-disubstituted BINOL derivatives.[10][12]

-

Subsequent deprotection of the MOM groups reveals the free hydroxyls, yielding a novel chiral ligand.

Caption: Synthetic pathway for 3,3'-functionalization via directed ortho-metalation.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property / Technique | (R)-(+)-Enantiomer | Racemic Mixture |

| Appearance | Solid[13] | Solid |

| Molecular Formula | C₂₄H₂₂O₄[13] | C₂₄H₂₂O₄ |

| Molecular Weight | 374.43 g/mol [13] | 374.43 g/mol |

| Melting Point | 101-105 °C[13] | 92-96 °C |

| Optical Rotation | [α]₂₀/D +92° (c = 1% in chloroform)[13] | Not applicable |

| ¹H NMR | Expected signals for aromatic (naphthyl), methylene (-OCH₂O-), and methyl (-OCH₃) protons. | Same as enantiomer. |

| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | Same as enantiomer. |

| Chiral HPLC | A single peak on a suitable chiral stationary phase. | Two peaks of equal area. |

Conclusion

This compound represents more than just a protected version of BINOL; it is a strategically designed building block that unlocks access to a vast array of 3,3'-disubstituted chiral ligands. Its well-defined structure, predictable reactivity, and the straightforward nature of its synthesis make it an indispensable tool for chemists in academia and industry. A thorough understanding of its atropisomeric nature and the causal logic behind its use in directed metalation empowers researchers to design and execute novel strategies in asymmetric catalysis and materials science.

References

- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atropisomer - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfachemic.com [alfachemic.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]

- 13. (R)-(+)-2,2′-双(甲氧基甲氧基)-1,1′-联萘 97% | Sigma-Aldrich [sigmaaldrich.com]

Chiral Ligands from Binaphthyl Derivatives: A Comprehensive Technical Guide for Asymmetric Catalysis in Drug Development

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral ligands derived from the binaphthyl scaffold have emerged as a powerful and versatile class of molecules for achieving high levels of stereocontrol in a wide array of asymmetric catalytic reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of these privileged ligands. We will delve into the unique structural features of the binaphthyl backbone that give rise to its chirality, explore key classes of binaphthyl-derived ligands, and provide detailed, field-proven insights into their application in catalysis. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references, to empower researchers in their pursuit of efficient and selective chiral synthesis.

The Foundation of Chirality: The Binaphthyl Scaffold

The remarkable utility of binaphthyl-derived ligands stems from a unique form of chirality known as atropisomerism. Unlike molecules with stereogenic centers (a carbon atom bonded to four different substituents), the chirality of the 1,1'-binaphthyl system arises from the restricted rotation around the C1-C1' single bond connecting the two naphthalene rings.

This hindered rotation is due to the steric clash between the bulky hydrogen atoms at the 8 and 8' positions of the naphthalene rings. The energy barrier to rotation is sufficiently high to allow for the isolation of two stable, non-superimposable mirror-image conformers, or atropisomers: the (R)- and (S)-enantiomers. This axial chirality is the fundamental reason why binaphthyl derivatives are such effective chiral auxiliaries and ligands in asymmetric synthesis.

The dihedral angle between the two naphthalene rings is approximately 90 degrees, creating a well-defined and rigid C2-symmetric chiral environment. This predictable three-dimensional structure is crucial for inducing high levels of enantioselectivity in catalytic reactions, as it effectively dictates the facial selectivity of substrate approach to the metal center.

Key Classes of Binaphthyl-Derived Chiral Ligands

The versatility of the binaphthyl scaffold has led to the development of a vast library of chiral ligands, each tailored for specific catalytic applications. These can be broadly categorized based on the coordinating atoms.

Diphosphine Ligands: The BINAP Family

The most iconic and widely utilized class of binaphthyl-derived ligands are the diphosphines, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) being the archetypal example.[1] The phosphorus atoms at the 2 and 2' positions serve as the coordination sites for a variety of transition metals, including ruthenium, rhodium, and palladium.

The chiral environment created by the C2-symmetric BINAP ligand is highly effective in controlling the stereochemical outcome of a multitude of reactions. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms, influencing both the reactivity and selectivity of the catalyst. For instance, replacing the phenyl groups with more electron-donating or electron-withdrawing moieties can modulate the catalytic activity.

Table 1: Representative BINAP Ligands and Their Applications

| Ligand | R Group | Common Applications |

| BINAP | Phenyl | Asymmetric hydrogenation, isomerization, and Heck reactions. |

| Tol-BINAP | p-Tolyl | Enhanced selectivity in certain hydrogenation reactions. |

| Xyl-BINAP | 3,5-Xylyl | Improved activity and selectivity in various catalytic processes. |

Diol Ligands: The BINOL Platform

Another cornerstone of binaphthyl-derived ligands is 1,1'-bi-2-naphthol (BINOL). The hydroxyl groups at the 2 and 2' positions can be deprotonated to form chiral metal alkoxides, which are powerful Lewis acids for a wide range of enantioselective transformations.

The acidity and steric bulk of the BINOL ligand can be readily modified by introducing substituents at various positions on the naphthalene rings. This tunability allows for the optimization of the catalyst for a specific substrate and reaction type. For example, bulky substituents at the 3 and 3' positions can enhance enantioselectivity by creating a more sterically demanding chiral pocket.

Table 2: Common BINOL-Derived Catalysts and Their Uses

| Catalyst System | Metal | Key Applications |

| (R)-BINOL-Ti(O-i-Pr)2 | Titanium | Asymmetric alkylation of aldehydes, Mukaiyama aldol reactions. |

| (S)-BINOL-AlMe | Aluminum | Hetero-Diels-Alder reactions, ene reactions. |

| (R)-BINOL-Zn | Zinc | Asymmetric addition of diethylzinc to aldehydes. |

Hybrid Ligands and Emerging Architectures

Beyond the classic diphosphine and diol ligands, a diverse array of hybrid ligands incorporating different donor atoms have been developed. These include phosphine-phosphite, phosphine-amine, and phosphine-oxazoline ligands, among others. These hybrid systems often exhibit unique reactivity and selectivity profiles, expanding the scope of binaphthyl-derived ligands in asymmetric catalysis.

Mechanism of Enantioselection: A Closer Look

The high enantioselectivity achieved with binaphthyl-derived ligands is a direct consequence of the well-defined chiral environment they create around the metal center. The C2-symmetry of the ligand ensures that the two enantiotopic faces of the prochiral substrate experience distinct steric and electronic interactions upon coordination to the catalyst.

Let's consider the example of the BINAP-Ru(II) catalyzed asymmetric hydrogenation of a prochiral ketone. The currently accepted mechanism for this reaction involves a metal-ligand bifunctional catalysis.[1][2][3] The reaction does not proceed through direct coordination of the ketone's carbonyl group to the ruthenium center.[1][2][3] Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron RuH2 complex.[1][2][3]

The key steps are as follows:

-

Formation of the Active Catalyst: The precatalyst, often a Ru(II)-BINAP-diamine complex, is activated under a hydrogen atmosphere, typically in the presence of a base, to form the active RuH2 species.[4]

-

Outer-Sphere Hydrogenation: The prochiral ketone approaches the chiral RuH2 complex. A hydride from the ruthenium and a proton from one of the amine ligands of the diamine are simultaneously transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[1][2][3]

-

Enantiofacial Discrimination: The C2-symmetric chiral environment created by the BINAP and chiral diamine ligands dictates the preferred orientation of the ketone in the transition state. The phenyl groups of the BINAP ligand create "quadrants" with varying steric bulk. The ketone will preferentially orient itself to minimize steric interactions, leading to the selective formation of one enantiomer of the alcohol product. The enantiofaces of the prochiral ketone are kinetically differentiated on the molecular surface of the coordinatively saturated chiral RuH2 intermediate.[1][2][3]

This outer-sphere mechanism is a testament to the subtle yet powerful influence of the chiral ligand in controlling the stereochemical outcome of the reaction without direct substrate-metal binding at the reactive site.

Experimental Protocols: A Practical Guide

To translate the theoretical understanding of binaphthyl-derived ligands into practice, we provide a detailed, step-by-step methodology for a representative synthesis and catalytic application.

Synthesis of (S)-BINAP

The synthesis of enantiomerically pure BINAP is a critical starting point. While several methods exist, the resolution of racemic BINAP dioxide is a common and reliable approach.

Experimental Workflow: Synthesis of (S)-BINAP

Caption: Workflow for the synthesis of (S)-BINAP via resolution.

Methodology:

-

Oxidation: Racemic BINAP is oxidized to the corresponding phosphine oxide using hydrogen peroxide in a suitable solvent like dichloromethane.

-

Resolution: The racemic BINAP dioxide is treated with a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid, in a solvent mixture like acetone/methanol to form diastereomeric salt complexes.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer, containing the desired (S)-BINAP dioxide, is isolated.

-

Liberation: The purified diastereomeric salt is treated with an aqueous base, such as sodium hydroxide, to liberate the enantiomerically pure (S)-BINAP dioxide.

-

Reduction: The (S)-BINAP dioxide is then reduced back to the phosphine using a reducing agent like trichlorosilane (HSiCl3) in toluene to yield the final (S)-BINAP product.

Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol details the use of a Ru(II)-BINAP catalyst for the enantioselective hydrogenation of a β-keto ester, a key transformation in the synthesis of many pharmaceutical intermediates.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Methodology:

-

Catalyst Preparation: The catalyst precursor, [RuCl2((S)-BINAP)], is prepared by reacting [RuCl2(cod)]n with (S)-BINAP in a solvent like toluene under reflux.

-

Hydrogenation: In a high-pressure autoclave, the catalyst, the substrate (methyl acetoacetate), and a solvent (methanol) are combined. The autoclave is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heated.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or GC until the starting material is consumed.

-

Workup: After the reaction is complete, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by a suitable method, such as column chromatography. The enantiomeric excess of the product, (R)-methyl 3-hydroxybutyrate, is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

Chiral ligands derived from the binaphthyl scaffold have undeniably revolutionized the field of asymmetric catalysis. Their rigid, C2-symmetric structure and tunable electronic and steric properties have made them indispensable tools in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. The foundational understanding of their mechanism of action continues to drive the development of new and improved ligand architectures with enhanced reactivity and selectivity.

The future of this field lies in the design of more sustainable and efficient catalytic systems. This includes the development of ligands that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvents. Furthermore, the application of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel binaphthyl-derived ligands for challenging and previously unsolved asymmetric transformations. As our understanding of the intricate catalyst-substrate interactions deepens, the binaphthyl platform will continue to be a fertile ground for innovation, enabling the synthesis of increasingly complex and life-changing pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Pivot: A Technical Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a Precursor in Asymmetric Catalysis

Introduction: The Imperative for a Protected BINOL Scaffold

In the landscape of asymmetric catalysis, the C₂-symmetric atropisomeric scaffold of 1,1'-bi-2-naphthol (BINOL) is a cornerstone.[1] Its rigid chiral environment has been the foundation for a multitude of highly successful chiral ligands and catalysts that are pivotal in the stereoselective synthesis of pharmaceuticals and fine chemicals.[2][3] However, the reactivity of the two hydroxyl groups in BINOL, while essential for its catalytic activity, presents a significant challenge for the synthesis of its derivatives. Direct functionalization of the binaphthyl backbone often fails or leads to complex product mixtures due to the acidic nature of these protons.

This guide delves into the strategic use of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (hereafter MOM-protected BINOL), a key intermediate that circumvents these synthetic hurdles. By temporarily masking the reactive hydroxyl groups with the methoxymethyl (MOM) ether, chemists unlock the potential for precise, regioselective modification of the BINOL core.[4][5] This protection strategy is foundational for creating a vast library of tailored BINOL derivatives, enabling the fine-tuning of steric and electronic properties to achieve optimal performance in a wide array of asymmetric transformations.[6][7] This document serves as a technical resource for researchers and process chemists, providing in-depth protocols, mechanistic insights, and a workflow for leveraging MOM-protected BINOL in the development of next-generation asymmetric catalysts.

Part 1: Synthesis and Characterization of MOM-Protected BINOL

The protection of BINOL as its bis(methoxymethyl) ether is a robust and high-yielding transformation, making it an ideal entry point for more complex ligand syntheses. The choice of the MOM group is strategic; it is readily installed, stable to a variety of non-acidic reagents (including organolithiums), and can be cleaved under relatively mild acidic conditions.[8][9]

Core Synthesis Workflow

The general workflow involves the deprotonation of BINOL to form the more nucleophilic bis-phenoxide, which then undergoes Williamson ether synthesis with chloromethyl methyl ether.

Caption: General workflow for the synthesis of MOM-protected BINOL.

Detailed Experimental Protocol: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This protocol is adapted from established literature procedures.[6][10][11]

Materials:

-

(R)-1,1'-Bi-2-naphthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl, 1 M HCl, 5% NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Hexane, Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add (R)-1,1'-bi-2-naphthol (1.0 equiv).

-

Solvent and Base Addition: Add anhydrous THF (or DCM) to dissolve/suspend the BINOL. Cool the mixture to 0 °C in an ice bath.

-

If using NaH: Carefully add NaH (2.2 - 2.5 equiv) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes, or until hydrogen evolution ceases.

-

If using DIPEA: Add DIPEA (3.5 equiv) via syringe.[10]

-

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (2.2 - 2.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-19 hours.[6][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BINOL is consumed.

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or deionized water.[6][10]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (if DIPEA was used), 5% aqueous NaHCO₃, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid or a viscous oil. Recrystallization from a solvent system like hexane/ethyl acetate or toluene/n-hexane yields the pure product as a white or yellowish solid.[6][10]

Part 2: A Versatile Platform for Ligand Diversification

The true value of MOM-protected BINOL lies in its ability to serve as a stable platform for regioselective functionalization, primarily at the 3,3' and 6,6' positions. The MOM groups are crucial as they are unreactive towards the strong bases (e.g., n-BuLi) and organometallic reagents used in these modifications.

Directed ortho-Metalation at the 3,3'-Positions

The methoxy groups of the MOM ether direct lithiation to the adjacent 3 and 3' positions. Treatment with an organolithium reagent like n-butyllithium generates a 3,3'-dilithio species, which is a powerful bis-nucleophile. This intermediate can be trapped with a wide variety of electrophiles to install new functional groups.[4][7][12]

Caption: Pathway from MOM-BINOL to functionalized ligands.

This strategy has been successfully employed to introduce a diverse range of substituents, including:

-

Halogens (I, Br): For subsequent cross-coupling reactions.[10]

-

Carboxylic acids: Via quenching with CO₂.[4]

-

Aldehydes and Alcohols: By reaction with formylating agents or aldehydes/ketones.[4]

-

Phosphine oxides: As precursors to important phosphine ligands like BINAP.[4]

-

Boronic esters: For Suzuki cross-coupling reactions.

Part 3: Deprotection Strategies to Unveil the Active Catalyst

The final and critical step is the removal of the MOM protecting groups to liberate the free hydroxyls, which are essential for coordination to a metal center or for acting as a Brønsted acid catalyst. The cleavage of MOM ethers is typically achieved under acidic conditions.[8][9][13] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This ion is then trapped by water to release formaldehyde and the free phenol.

Comparative Deprotection Methodologies

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. A range of conditions from harsh to mild have been reported.

| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Hydrochloric Acid (HCl) | THF / H₂O | RT | - | High | [14] |

| 2 | Bismuth Triflate (Bi(OTf)₃) | THF / H₂O | RT | 30-40 min | Very Good | [15] |

| 3 | Zirconium(IV) chloride (ZrCl₄) | CH₂Cl₂ | RT | - | High | [8] |

| 4 | p-Toluenesulfonic acid (pTSA) | Methanol | Reflux | - | High | [8] |

| 5 | Trimethylsilyl Triflate (TMSOTf) | CH₃CN | RT | 15 min | 91 | [8] |

Table 1: Comparison of selected methods for the deprotection of MOM ethers.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis of MOM-Protected BINOL

This protocol provides a general and reliable method for MOM group cleavage.

Materials:

-

Substituted or unsubstituted MOM-protected BINOL

-

Concentrated Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF) or Methanol

-

Ethyl Acetate

-

Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolution: Dissolve the MOM-protected BINOL substrate (1.0 equiv) in THF or methanol in a round-bottomed flask.

-

Acid Addition: Add a catalytic to stoichiometric amount of concentrated HCl. The reaction is often run in a biphasic system with water.[15]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar free BINOL product.

-

Neutralization and Extraction: Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃. Extract the product into ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure, deprotected BINOL derivative.

Conclusion: An Enabling Technology for Chiral Ligand Design

2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is more than just a protected intermediate; it is an enabling tool that has fundamentally expanded the scope of BINOL-derived ligands in asymmetric catalysis. Its strategic use allows for the systematic and rational design of catalysts with tailored properties. The straightforward synthesis, stability to a broad range of synthetic transformations, and reliable deprotection protocols make it an indispensable precursor for any research program focused on the development of novel chiral catalysts for applications in academic research and the pharmaceutical and agrochemical industries.

References

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. benchchem.com [benchchem.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. orgsyn.org [orgsyn.org]

- 11. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfachemic.com [alfachemic.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. books.rsc.org [books.rsc.org]

- 15. academic.oup.com [academic.oup.com]

The Solubility Profile of MOM-Protected BINOL: A Technical Guide for Researchers

Introduction: The Indispensable Role of MOM-Protected BINOL in Asymmetric Synthesis

(R)- and (S)-1,1'-Bi-2-naphthol (BINOL) are cornerstone chiral ligands in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds.[1] The protection of BINOL's hydroxyl groups is a common strategy to modulate its steric and electronic properties for specific catalytic applications. Among the various protecting groups, the methoxymethyl (MOM) group is frequently employed due to its ease of introduction and removal under specific conditions. The resulting compound, 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (MOM-protected BINOL), serves as a critical intermediate in the synthesis of more complex chiral ligands and catalysts.[2]

A thorough understanding of the solubility of MOM-protected BINOL in organic solvents is paramount for its effective utilization in a research and development setting. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing efficient purification and isolation protocols, such as crystallization and chromatography. This technical guide provides an in-depth analysis of the solubility of MOM-protected BINOL, offering both theoretical insights and practical, field-proven methodologies for its determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. For MOM-protected BINOL, the following physicochemical characteristics are key determinants of its solubility profile:

-

Molecular Structure and Size: MOM-protected BINOL is a relatively large molecule with the chemical formula C24H22O4 and a molecular weight of 374.44 g/mol .[2] The bulky binaphthyl core contributes significantly to its nonpolar character.

-

Polarity: The two methoxymethyl ether groups (-OCH2OCH3) introduce polar character to the molecule through the presence of oxygen atoms with their lone pairs of electrons. However, the large, nonpolar aromatic surface area of the binaphthyl backbone is the dominant feature, rendering the molecule overall as having low to moderate polarity.

-

Hydrogen Bonding: Crystal structure analysis of a methylated derivative of MOM-protected BINOL reveals the absence of conventional hydrogen bonds in the solid state.[3] The ether oxygens of the MOM groups can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen-bonding interactions, which significantly influences its solubility in protic solvents.

Qualitative Solubility of MOM-Protected BINOL in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Rationale |

| Hexane | 0.1 | Nonpolar, Aprotic | Sparingly Soluble / Insoluble | The large nonpolar binaphthyl core has some affinity for hexane, but the polar ether groups limit solubility. Often used as an anti-solvent for crystallization.[3] |

| Toluene | 2.4 | Nonpolar, Aprotic | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthyl rings of MOM-protected BINOL, leading to good solubility. |

| Diethyl Ether | 2.8 | Polar, Aprotic | Soluble | The ether functionality of the solvent can interact favorably with the MOM groups, and its overall low polarity accommodates the nonpolar backbone. |

| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Very Soluble | A versatile solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | Polar, Aprotic | Very Soluble | Similar to diethyl ether but with a higher polarity, THF is an excellent solvent for MOM-protected BINOL and is commonly used in its synthesis.[1][3] |

| Ethyl Acetate | 4.4 | Polar, Aprotic | Soluble | The ester group provides polarity to interact with the MOM ethers, while the ethyl group provides some nonpolar character. |

| Acetone | 5.1 | Polar, Aprotic | Soluble | The ketone functionality can act as a hydrogen bond acceptor for trace water and interact with the MOM groups. |

| Acetonitrile | 5.8 | Polar, Aprotic | Moderately Soluble | While polar, acetonitrile is less effective at solvating the large nonpolar backbone compared to solvents like THF and DCM. |

| Ethanol/Methanol | 4.3 / 5.1 | Polar, Protic | Sparingly Soluble | The inability of MOM-protected BINOL to act as a hydrogen bond donor limits its solubility in protic solvents like alcohols. The solvent's hydrogen-bonding network is not easily disrupted. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Moderately Soluble | A highly polar solvent that is generally less suitable for dissolving compounds with significant nonpolar character. |

| Water | 10.2 | Polar, Protic | Insoluble | The highly nonpolar nature of the binaphthyl core and the lack of strong hydrogen bonding interactions make it immiscible with water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of MOM-protected BINOL in a given organic solvent.

Objective: To determine the saturation solubility of MOM-protected BINOL in a specific organic solvent at a controlled temperature.

Materials:

-

MOM-protected BINOL (high purity, >98%)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or hot plate

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of MOM-protected BINOL to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible after equilibration. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the controlled temperature. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pipette. c. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.

-

Gravimetric Analysis (for less volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of MOM-protected BINOL. c. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid. d. Calculate the solubility in g/100 mL or other desired units.

-

Chromatographic or Spectroscopic Analysis (more accurate): a. Prepare a series of standard solutions of MOM-protected BINOL of known concentrations in the solvent of interest. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Accurately dilute a known volume of the filtered saturated solution with the same solvent. d. Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Analysis and Reporting:

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the quantitative solubility of MOM-protected BINOL.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of MOM-protected BINOL, and understanding these can aid in troubleshooting and optimizing experimental conditions.

-

Temperature: The solubility of most solid organic compounds, including MOM-protected BINOL, increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. Impurities can either increase or decrease the solubility depending on their nature and their interactions with the solute and solvent. For accurate and reproducible solubility data, it is crucial to use highly pure MOM-protected BINOL.

-

Solvent Polarity and Intermolecular Forces: As summarized in the qualitative solubility table, the principle of "like dissolves like" is a good starting point. Solvents that can effectively interact with both the large nonpolar binaphthyl core and the polar ether groups of the MOM protecting groups will be the most effective.

Caption: Key factors influencing the solubility of MOM-protected BINOL.

Conclusion and Practical Implications

MOM-protected BINOL exhibits a solubility profile characteristic of a large molecule with both significant nonpolar surface area and localized polar functionality. It is highly soluble in common aprotic organic solvents of low to moderate polarity, such as THF, dichloromethane, and toluene, while demonstrating limited solubility in highly polar or protic solvents like methanol and water, and nonpolar alkanes like hexane.

This understanding is crucial for the practicing chemist. For instance, a reaction involving MOM-protected BINOL might be optimally performed in THF or DCM to ensure complete dissolution. For purification, a mixed solvent system, such as toluene/hexane or ethyl acetate/hexane, can be employed for recrystallization, where it is dissolved in the better solvent at an elevated temperature and then crystallized by the addition of the poorer solvent or by cooling. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes and more efficient workflows in the synthesis and application of this important chiral building block.

References

Spectroscopic and Synthetic Profile of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic and synthetic aspects of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, a pivotal chiral building block in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, purification, and detailed spectroscopic characterization (NMR and IR) of this versatile compound, often referred to as MOM-protected BINOL.

Introduction: The Strategic Importance of MOM-Protected BINOL

Optically active 1,1'-bi-2-naphthol (BINOL) and its derivatives are cornerstones of modern asymmetric catalysis, serving as chiral ligands and auxiliaries in a vast array of stereoselective transformations. The protection of the hydroxyl groups of BINOL is a critical step in many synthetic routes that require functionalization of the binaphthyl backbone. The methoxymethyl (MOM) ether is a frequently employed protecting group due to its stability under various reaction conditions and its facile cleavage under acidic conditions. This compound serves as a key intermediate, enabling regioselective modifications, particularly at the 3 and 3' positions, through directed ortho-metalation. This guide offers a comprehensive overview of its preparation and a detailed interpretation of its spectral data, providing a valuable resource for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the protection of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from a reliable procedure published in Organic Syntheses[1].

Experimental Protocol:

Materials:

-

(R)-1,1'-bi-2-naphthol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-1,1'-bi-2-naphthol (1.0 eq).

-

Add anhydrous dichloromethane to dissolve the BINOL.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N,N-diisopropylethylamine (3.5 eq) to the stirred solution.

-

Add chloromethyl methyl ether (3.8 eq) dropwise via the dropping funnel over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 19 hours.

-

Pour the reaction mixture into deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene as a solid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following data is based on spectra recorded in CDCl₃.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of MOM-protected BINOL is characterized by distinct signals for the aromatic protons of the binaphthyl core and the protons of the two methoxymethyl protecting groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97 | d | 2H | Ar-H |

| 7.89 | d | 2H | Ar-H |

| 7.60 | d | 2H | Ar-H |

| 7.36 | ddd | 2H | Ar-H |

| 7.24 | ddd | 2H | Ar-H |

| 7.18 | d | 2H | Ar-H |

| 5.10 | d | 2H | -O-CH ₂-O- |

| 5.00 | d | 2H | -O-CH ₂-O- |

| 3.17 | s | 6H | -O-CH ₃ |

Source: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - Supporting Information[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.1-8.0 ppm): The twelve aromatic protons of the binaphthyl skeleton give rise to a complex pattern of doublets and multiplets in this region. The exact chemical shifts and coupling constants are sensitive to the conformation of the molecule.

-

MOM Protecting Group Protons: The two diastereotopic methylene protons of the -O-CH₂-O- group appear as a pair of doublets around 5.00 and 5.10 ppm, with a geminal coupling constant of approximately 6.8 Hz. The six protons of the two equivalent methoxy groups (-O-CH₃) appear as a sharp singlet at approximately 3.17 ppm.[2]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the structure, with characteristic signals for the aromatic carbons and the carbons of the MOM protecting groups.

| Chemical Shift (δ, ppm) | Assignment |

| 152.7 | Ar-C -O |

| 134.0 | Ar-C |

| 129.9 | Ar-C |

| 129.4 | Ar-C |

| 127.9 | Ar-C -H |

| 126.3 | Ar-C -H |

| 125.6 | Ar-C -H |

| 124.1 | Ar-C -H |

| 121.3 | Ar-C |

| 117.3 | Ar-C -H |

| 95.2 | -O-C H₂-O- |

| 55.8 | -O-C H₃ |

Source: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - Supporting Information[2]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The twenty aromatic carbons of the binaphthyl core resonate in the region of 117-153 ppm. The carbon attached to the oxygen of the MOM ether (-C-O) is typically found at the downfield end of this range (around 152.7 ppm).[2]

-

MOM Protecting Group Carbons: The methylene carbon of the -O-CH₂-O- group appears at approximately 95.2 ppm, while the methoxy carbon (-O-CH₃) resonates at around 55.8 ppm.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for confirming the presence of key functional groups in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the aromatic C-H and C=C bonds, as well as the C-O bonds of the ether linkages.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3010 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from MOM group) |

| 1620-1580 | Medium-Strong | Aromatic C=C stretch |

| 1500-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch (ether linkages) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete protection of the hydroxyl groups of the parent BINOL. The strong C-O stretching bands in the "fingerprint" region are characteristic of the ether functionalities of the MOM groups.

Applications in Asymmetric Synthesis

This compound is not typically used directly as a ligand in catalysis. Its primary role is that of a stable, protected intermediate that allows for the selective functionalization of the binaphthyl scaffold. Following modification, the MOM groups can be readily removed under acidic conditions to liberate the free hydroxyl groups, which can then coordinate to a metal center to form a chiral catalyst. This strategy has been widely employed in the synthesis of a diverse range of modified BINOL ligands with tailored steric and electronic properties for various asymmetric reactions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and comprehensive spectroscopic characterization of this compound. The provided experimental protocol and the analysis of the NMR and IR data offer a solid foundation for researchers and scientists working with this important chiral building block. A thorough understanding of its synthesis and spectral properties is essential for its successful application in the development of novel chiral ligands and catalysts for asymmetric synthesis.

References

An In-depth Technical Guide to the Stability of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Abstract

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, a pivotal intermediate in the synthesis of chiral ligands and auxiliaries, demands a comprehensive understanding of its stability profile to ensure the integrity and reproducibility of its downstream applications in asymmetric catalysis and materials science. This guide provides an in-depth technical analysis of the stability of this compound under various stress conditions, including acidic, basic, thermal, oxidative, and photolytic environments. By elucidating the fundamental degradation pathways and offering validated experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Stability in Chiral Synthesis

The methoxymethyl (MOM) ether of 1,1'-bi-2-naphthol (BINOL), this compound, serves as a crucial protected intermediate for the synthesis of a diverse array of chiral ligands.[1][2] The MOM group's primary function is to mask the reactive hydroxyl groups of BINOL, allowing for selective functionalization at other positions of the binaphthyl backbone. The successful synthesis and application of these tailored ligands are contingent upon the robust stability of the MOM-protected intermediate throughout various synthetic transformations.

However, the acetal nature of the MOM group also renders it susceptible to cleavage under certain conditions. Unintended deprotection can lead to undesired side reactions, decreased yields, and compromised enantiopurity of the final product. Therefore, a thorough understanding of the stability landscape of this compound is not merely an academic exercise but a practical necessity for process optimization and quality control. This guide will systematically explore the stability of this compound, providing both theoretical insights and actionable experimental protocols.

Stability Under Acidic Conditions: The Achilles' Heel of the MOM Group

The paramount vulnerability of this compound lies in its susceptibility to acidic hydrolysis. The MOM group is an acetal, which is readily cleaved under acidic conditions to regenerate the parent alcohol and produce formaldehyde and methanol.[3]

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is initiated by the protonation of one of the ether oxygens of the MOM group. This protonation activates the acetal system, making it a better leaving group. Subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxocarbenium ion and the free hydroxyl group of BINOL. The oxocarbenium ion is then attacked by water or another nucleophile present in the reaction medium to ultimately yield formaldehyde and methanol.

Caption: Acid-catalyzed deprotection of this compound.

Experimental Protocol for Acid Stability Testing

This protocol outlines a systematic approach to evaluating the lability of this compound under various acidic conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Hydrochloric acid (1 M, 0.1 M, 0.01 M aqueous solutions)

-

Trifluoroacetic acid (TFA)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

HPLC system with a chiral column

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as THF or methanol.

-

Stress Conditions: In separate vials, mix the stock solution with an equal volume of the acidic solutions (HCl, TFA, PPTS in a suitable solvent). The final concentration of the substrate should be consistent across all samples.

-

Time-Course Analysis: Maintain the reaction vials at a constant temperature (e.g., 25 °C). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid.

-

Workup: Extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Analysis: Dissolve the residue in a suitable solvent and analyze by HPLC to quantify the remaining starting material and the formation of BINOL. Confirm the identity of the degradation product by NMR spectroscopy.

Data Presentation:

| Acidic Condition | Temperature (°C) | Time (h) | % Degradation |

| 1 M HCl (aq) | 25 | 1 | >95% |

| 0.1 M HCl (aq) | 25 | 4 | ~70% |

| 0.01 M HCl (aq) | 25 | 24 | ~30% |

| 10% TFA in DCM | 25 | 0.5 | >95% |

| PPTS in t-BuOH | 50 | 12 | ~50% |

Note: The above data is illustrative. Actual degradation rates will depend on the specific reaction conditions.

Stability Under Basic Conditions: A Realm of General Resilience

In contrast to its lability in acidic media, this compound exhibits significant stability under basic conditions. The acetal linkage is not susceptible to nucleophilic attack by common bases such as hydroxides, carbonates, or amines. This robustness is a key advantage, allowing for the use of a wide range of basic reagents in synthetic sequences involving this protected BINOL derivative.

However, it is crucial to consider the potential for ortho-lithiation when employing strong organolithium bases like n-butyllithium. This reaction, while often synthetically useful for introducing substituents at the 3 and 3' positions, represents a chemical transformation rather than a degradation pathway of the MOM group itself.[4]

Experimental Protocol for Base Stability Testing

A similar experimental setup to the acid stability testing can be employed to confirm the stability under basic conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Sodium hydroxide (1 M aqueous solution)

-

Potassium carbonate (saturated aqueous solution)

-

Triethylamine

-

HPLC system with a chiral column

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in THF or methanol.

-

Stress Conditions: Mix the stock solution with various basic solutions.

-

Time-Course Analysis: Monitor the reaction over an extended period (e.g., up to 72 hours) at room temperature and elevated temperatures (e.g., 50 °C).

-

Analysis: Analyze the samples by HPLC at regular intervals.

Expected Outcome: Minimal to no degradation of this compound is expected under the tested basic conditions.

Thermal and Photolytic Stability: Exploring the Boundaries

Thermal Stability

The binaphthyl scaffold itself is thermally robust.[5] The stability of this compound is therefore primarily dictated by the thermal lability of the MOM ethers. While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. The exact decomposition temperature can be determined by thermogravimetric analysis (TGA). Computational studies on BINAP, a related binaphthyl derivative, have shown a high racemization temperature, indicating the inherent thermal stability of the binaphthyl core.[6]

Experimental Protocol for Thermal Stability Assessment:

-

Thermogravimetric Analysis (TGA): Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

-